molecular formula C6H14N2O6Pt B051531 Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) CAS No. 113287-15-3

Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV)

Cat. No. B051531
M. Wt: 405.27 g/mol
InChI Key: RXYYLCACJIDITA-UHFFFAOYSA-J
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Description

Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) is a chemical compound . It is an analog of Cisplatin with reduced nephrotoxicity . It is also known as CBDCA-ox and OXOCBDCA .


Synthesis Analysis

The synthesis of platinum-based compounds like Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) typically involves reacting 1,3-Cyclobutane dicarboxylic acid with platinum (II) compounds.


Molecular Structure Analysis

The molecular formula of Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) is C6H14N2O6Pt . The importance of the cyclobutane ring as a structure-promoting unit could be relevant for understanding the structural aspects of Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV).


Chemical Reactions Analysis

Platinum compounds, including Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV), are known for their complex reactions, particularly with nucleophiles.


Physical And Chemical Properties Analysis

The molecular weight of Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) is 405.27 g/mol . While specific studies directly addressing the physical properties of Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) were not found, the properties of related platinum compounds, such as solubility, stability, and reactivity, generally provide useful comparative insights.

Scientific Research Applications

Mechanism of Action and Comparative Efficacy

Platinum-based compounds, including Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV), act by forming DNA adducts, which interfere with DNA repair mechanisms, ultimately leading to cell death. Studies have shown that these compounds exhibit varying degrees of cytotoxicity and effectiveness across different cancer cell lines and tumor types. Comparative studies indicate that modifications in the platinum(IV) structure could potentially mitigate side effects while retaining or enhancing anticancer activity.

Advancements in Formulation for Enhanced Efficacy

Research into the thermal stability and degradation behavior of platinum(IV) precursors highlights the exploration of novel drug delivery systems designed to release the active drug in a controlled manner, potentially reducing side effects and improving therapeutic outcomes. Capillary electrophoresis studies of carboplatin and analogues with nucleosides provide insights into drug-DNA interactions, which are crucial for designing more effective platinum-based drugs with enhanced selectivity and lower toxicity.

In Vitro and In Vivo Investigations

In vitro and in vivo studies have been instrumental in comparing the pharmacological behavior and anticancer activity of platinum(IV) complexes against established drugs like cisplatin and carboplatin. These studies not only assess the cytotoxicity in cancer cell lines but also evaluate the pharmacokinetics, tissue distribution, and overall efficacy in animal models, providing a comprehensive understanding of the potential of new platinum(IV) complexes for oral chemotherapy applications.

properties

IUPAC Name

azane;cyclobutane-1,1-dicarboxylate;platinum(4+);dihydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4.2H3N.2H2O.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;;;/h1-3H2,(H,7,8)(H,9,10);2*1H3;2*1H2;/q;;;;;+4/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYYLCACJIDITA-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)[O-])C(=O)[O-].N.N.[OH-].[OH-].[Pt+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O6Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50150347
Record name Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV)

CAS RN

113287-15-3
Record name (OC-6-33)-Diammine[1,1-cyclobutanedicarboxylato-κO,κO′′-(2-)]dihydroxyplatinum
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113287-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113287153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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